Methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate
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Overview
Description
“Methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 2091131-43-8 . It has a molecular weight of 219.04 . The IUPAC name for this compound is methyl 2-(4-bromo-1H-pyrazol-3-yl)acetate . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BrN2O2/c1-11-6(10)2-5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) . This code provides a specific textual representation of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . More specific physical and chemical properties, such as melting point, boiling point, or solubility, were not found in the accessed sources.Scientific Research Applications
Catechol Oxidase Models : Dicopper(II) complexes with bromophenol-based ligands, similar in structure to Methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate, have been studied as models for the active sites of type 3 copper proteins. These studies provide insights into the influence of a thioether group close to the metal site on catecholase activity and solution speciation (Merkel et al., 2005).
Antibacterial Properties : Compounds synthesized from reactions involving methylpyrazol and derivatives show potential for antibacterial properties. Studies focus on characterizing these compounds and evaluating their effectiveness against various bacterial strains (Ahmed et al., 2006).
Pharmacological Properties : Research on the cyclization of certain triazol derivatives and their pharmacological effects on the central nervous system in mice has been conducted. This work includes studying compounds derived from ethyl bromoacetate, a compound structurally related to this compound (Maliszewska-Guz et al., 2005).
Synthesis of Heterocyclic Derivatives : The synthesis of various heterocyclic derivatives, including those involving bromophenylpyrazol, has been explored for potential applications in different fields of chemistry and pharmacology (Elnagdi et al., 1980).
Safety and Hazards
The safety information for “Methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate” indicates that it has some hazards associated with it. The compound has been labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5-8(12)13-2/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFRATCLJKHHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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